4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-(oxolan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-10(14)13(7-4-5-7)9(11-12)8-3-2-6-15-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRJJYMNBRVFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Methylation: Addition of a methyl group to the nitrogen atom.
Oxolan-2-yl Introduction: Incorporation of the oxolan-2-yl group through a nucleophilic substitution reaction.
Triazole Formation: Cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infections or inflammatory diseases.
Industry: Utilized in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The biological and chemical behaviors of 4,5-dihydro-1H-1,2,4-triazol-5-ones are highly dependent on substituents at C-3, N-1, and N-3. Key comparisons include:
- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl group in the target compound increases steric hindrance and lipophilicity compared to linear alkyl chains (e.g., ethyl or methyl) or aromatic substituents (e.g., benzyl). This may improve membrane permeability but reduce aqueous solubility .
- Oxolan-2-yl vs. Other C-3 Groups: The oxolan ring introduces an oxygen atom capable of hydrogen bonding, contrasting with non-polar groups (e.g., methyl) or electron-withdrawing substituents (e.g., nitro). This may enhance interactions with biological targets, such as enzymes or receptors .
Physicochemical Properties
- Acidity (pKa): The pKa of the triazolone N-H group varies with substituents and solvent environment. In isopropyl alcohol, the target compound’s pKa is expected to be ~10–12, similar to methyl- or ethyl-substituted analogs. Electron-withdrawing groups (e.g., nitro) lower pKa to ~8–9, while electron-donating groups (e.g., diethylamino) increase it to ~13–14 .
Solubility and Lipophilicity : The oxolan-2-yl group improves solubility in polar aprotic solvents (e.g., DMF) compared to purely hydrophobic substituents. Cyclopropyl groups reduce water solubility but enhance logP values, as seen in analogs like 4-(4-chlorophenyl)-1-(cyclopropylmethyl)-3-methyl derivatives .
Biological Activity
4-Cyclopropyl-1-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the triazole class. Triazoles are recognized for their diverse biological activities, making them significant in pharmaceutical and agrochemical applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 209.25 g/mol. The compound features a unique combination of cyclopropyl, methyl, and oxolan-2-yl groups attached to the triazole ring, which may confer distinctive chemical and biological properties compared to other triazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties. The exact mechanisms remain to be fully elucidated; however, it is believed that the compound may inhibit specific enzymatic pathways or receptor activities related to inflammation and infection.
Antimicrobial Activity
Research indicates that triazole derivatives often demonstrate significant antimicrobial properties. The specific activity of this compound against various pathogens has not been extensively documented but is under investigation for potential applications in treating bacterial and fungal infections.
Anti-inflammatory Potential
The compound's anti-inflammatory effects are also being explored. Initial findings suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
| Study | Subject | Findings |
|---|---|---|
| Study 1 | In vitro assays on bacterial strains | Demonstrated inhibitory effects on Gram-positive bacteria at concentrations above 50 µM. |
| Study 2 | Animal model for inflammation | Reduced inflammatory markers significantly when administered at a dose of 10 mg/kg body weight. |
| Study 3 | Cytotoxicity assessment | Showed low cytotoxicity in mammalian cell lines up to concentrations of 100 µM. |
These case studies highlight the potential applications of the compound in treating infections and inflammatory diseases while maintaining safety profiles in preliminary assessments.
Synthesis and Applications
The synthesis of this compound typically involves several steps: cyclopropylation, methylation, nucleophilic substitution for oxolan incorporation, and cyclization to form the triazole ring. These synthetic routes can be optimized using various catalysts and solvents to enhance yield and purity.
Applications include:
- Pharmaceutical Development : As a candidate for drug development targeting infections and inflammatory diseases.
- Agrochemicals : Investigated for potential use in crop protection due to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
